Allyl 3,5-bis(allyloxy)benzoate
Description
Allyl 3,5-bis(allyloxy)benzoate is a benzoate ester featuring two allyloxy groups at the 3- and 5-positions of the benzene ring and an allyl ester at the carboxylate position. Key characteristics inferred from similar compounds include:
- Synthetic Routes: Likely involves allylation of hydroxyl or carboxyl groups via methods such as GPX (General Procedure X) or base-mediated reactions .
- Physical Properties: Expected to be a liquid or low-melting solid, as seen in analogs like (1R,2R)-2-(allyloxy)-1,2-diphenylethyl 3,5-bis(trifluoromethyl)benzoate (melting point: 83°C, Rf = 0.67) .
- Applications: Potential use in pharmaceuticals or materials science, given the bioactivity of allyloxy-containing analogs in molecular docking studies .
Properties
Molecular Formula |
C16H18O4 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
prop-2-enyl 3,5-bis(prop-2-enoxy)benzoate |
InChI |
InChI=1S/C16H18O4/c1-4-7-18-14-10-13(16(17)20-9-6-3)11-15(12-14)19-8-5-2/h4-6,10-12H,1-3,7-9H2 |
InChI Key |
RIGKJYIWZLKFKV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC(=CC(=C1)C(=O)OCC=C)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 3,5-bis(allyloxy)benzoate typically involves the reaction of 3,5-dihydroxybenzoic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) under cooling conditions to control the reaction rate and prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Allyl 3,5-bis(allyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or hydroxyl groups.
Substitution: The allyl groups can participate in substitution reactions, where the allyl group is replaced by other functional groups.
Polymerization: The compound can undergo polymerization reactions, particularly thiol-ene photopolymerization, to form crosslinked polymer networks.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under controlled conditions.
Polymerization: Thiol-ene reactions are facilitated by photoinitiators and UV light.
Major Products:
Oxidation: Formation of epoxides or hydroxylated derivatives.
Substitution: Formation of substituted benzoates.
Polymerization: Formation of crosslinked polymer networks with enhanced mechanical properties.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Allyl 3,5-bis(allyloxy)benzoate in polymerization involves the formation of free radicals upon exposure to UV light. These radicals initiate the thiol-ene reaction, leading to the formation of crosslinked polymer networks. The molecular targets include the allyl groups and thiol groups, which undergo addition reactions to form stable covalent bonds .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Allyl 3,5-bis(allyloxy)benzoate belongs to the family of aliphatic unsaturated branched-chain benzoates. Key structural analogs include:
Key Observations :
Key Observations :
- This compound likely requires mild bases (e.g., iPr2NEt) to avoid decomposition, as seen in failed NaH-mediated allylation attempts for similar compounds .
- GPX methods (e.g., anhydride coupling) achieve high yields (>90%) for trifluoromethyl analogs but may need optimization for non-fluorinated systems .
Physical and Spectral Properties
Comparative data for select compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
